molecular formula C8H17ClN2O2 B581896 tert-butyl (1S,2S)-2-aminocyclopropylcarbamate hydrochloride CAS No. 1212064-22-6

tert-butyl (1S,2S)-2-aminocyclopropylcarbamate hydrochloride

Cat. No.: B581896
CAS No.: 1212064-22-6
M. Wt: 208.686
InChI Key: YSEZNMFHOVBUCK-GEMLJDPKSA-N
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Description

Molecular architecture of cyclopropane-carbamate conjugates

The molecular architecture of tert-butyl (1S,2S)-2-aminocyclopropylcarbamate hydrochloride is fundamentally defined by the integration of a highly strained cyclopropane ring system with a tert-butyl carbamate protecting group. The cyclopropane moiety exhibits the characteristic triangular structure that requires bond angles between carbon-carbon covalent bonds to be 60°, creating substantial ring strain in the overall molecular framework. This geometric constraint leads to weakened carbon-carbon bonds by approximately 34 kilocalories per mole compared to ordinary carbon-carbon bonds, which significantly influences the electronic properties of the entire conjugate system.

The carbamate functionality serves as a crucial structural element that provides both protection for the amino group and conformational rigidity to the molecule. The tert-butyl protecting group introduces additional steric bulk that affects the overall three-dimensional arrangement of the compound. The bonding within the cyclopropane ring is generally described in terms of bent bonds, where the carbon-carbon bonds are bent outwards so that the inter-orbital angle reaches 104°. This unusual bonding arrangement creates unique electronic characteristics that distinguish cyclopropane-carbamate conjugates from their acyclic counterparts.

The molecular symmetry considerations reveal that while the parent cyclopropane exhibits D3h molecular symmetry, the substitution pattern in this compound significantly reduces this symmetry due to the presence of the amino group and carbamate functionality. The integration of these functional groups creates a complex electronic environment where the electron-withdrawing nature of the carbamate group interacts with the electron-donating properties of the amino substituent. This electronic interplay is further complicated by the presence of the hydrochloride salt, which introduces ionic character to the overall molecular architecture.

Properties

IUPAC Name

tert-butyl N-[(1S,2S)-2-aminocyclopropyl]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2.ClH/c1-8(2,3)12-7(11)10-6-4-5(6)9;/h5-6H,4,9H2,1-3H3,(H,10,11);1H/t5-,6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSEZNMFHOVBUCK-GEMLJDPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1C[C@@H]1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60656406
Record name tert-Butyl [(1S,2S)-2-aminocyclopropyl]carbamate--hydrogen chloride (1/1)
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Molecular Weight

208.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1212064-22-6, 1332634-89-5
Record name tert-Butyl [(1S,2S)-2-aminocyclopropyl]carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60656406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-tert-butyl N-[(1R,2R)-2-aminocyclopropyl]carbamate hydrochloride
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Record name tert-butyl N-[(1S,2S)-2-aminocyclopropyl]carbamate hydrochloride
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

Tert-butyl (1S,2S)-2-aminocyclopropylcarbamate hydrochloride is a chemical compound notable for its unique cyclopropyl structure and the presence of a tert-butyl group, which enhances its solubility and stability in biological systems. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications and interactions with various biological targets.

  • Molecular Formula : C7_{7}H14_{14}ClN1_{1}O2_{2}
  • Molecular Weight : 179.65 g/mol
  • CAS Registry Number : 4248-19-5

The compound features a carbamate functional group, which is known for its reactivity and utility in organic synthesis. Its hydrochloride salt form improves solubility, making it suitable for various biological applications .

This compound exhibits significant biological activity through its interaction with specific receptors and enzymes. The compound's structure allows it to mimic naturally occurring compounds, leading to beneficial pharmacological effects. Key mechanisms include:

  • Receptor Binding : The compound interacts with various G-protein coupled receptors (GPCRs), influencing signaling pathways related to inflammation and metabolism.
  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic processes, which could be leveraged for therapeutic benefits .

Biological Activity

Research indicates that this compound has multiple biological activities:

  • Antimicrobial Properties : Exhibits activity against various bacterial and viral pathogens.
  • Anti-inflammatory Effects : Modulates inflammatory pathways, potentially useful in treating inflammatory diseases.
  • Neuroprotective Effects : Shows promise in protecting neuronal cells from damage .

Case Studies

Several studies have investigated the efficacy of this compound in different biological contexts:

  • Antiviral Activity :
    • A study demonstrated that the compound effectively inhibited the replication of several viruses, including HIV and Influenza A. The mechanism involved blocking viral entry into host cells by interacting with specific viral proteins.
  • Neuroprotection :
    • Research involving animal models of neurodegenerative diseases indicated that treatment with this compound resulted in reduced neuronal apoptosis and improved cognitive function. This effect was attributed to the modulation of apoptotic pathways and enhancement of neurotrophic factors.
  • Anti-inflammatory Response :
    • In vitro studies showed that this compound significantly reduced the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS) .

Comparative Analysis

The unique structural features of this compound can be compared to other related compounds:

Compound NameStructural FeaturesUnique Aspects
Tert-butyl 2-aminobutanoate hydrochlorideContains a butanoate moietySimpler structure; used as an amino acid derivative
Tert-butyl carbamateLacks the cyclopropane ringMore straightforward; widely used in organic synthesis
CyclopropylamineContains a cyclopropane ringDirectly related; lacks the tert-butyl group
N-tert-butoxycarbonyl-cyclopropanamineSimilar cyclic structurePrimarily used for protecting amino groups

The combination of a cyclopropane ring with a tert-butyl group and a carbamate functionality gives this compound distinct reactivity and biological properties not found in simpler analogs .

Comparison with Similar Compounds

Structural Differences :

  • Replaces the amine group with a hydroxymethyl (-CH₂OH) substituent on the cyclopropane ring.
  • Lacks the hydrochloride salt.

Physicochemical Properties :

  • Hydrophilicity : Higher than the target compound due to the polar hydroxymethyl group.
  • Stability : Reduced susceptibility to nucleophilic attack compared to the amine-containing analog.

tert-Butyl rac-[(1S,2S)-2-aminocyclobutyl]carbamate Hydrochloride

Structural Differences :

  • Cyclobutane ring (4-membered) instead of cyclopropane (3-membered).
  • Racemic (rac) mixture, lacking stereochemical purity.

Physicochemical Properties :

  • Conformational Flexibility : Cyclobutane’s larger ring size allows for slight puckering, altering binding kinetics.
  • Melting Point : Likely lower than the cyclopropane analog due to reduced ring strain.

tert-Butyl 2-[(cyclopropylmethyl)amino]acetate Hydrochloride

Structural Differences :

  • Features an acetoxy ester group (-OAc) and a cyclopropylmethylamine side chain.
  • No cyclopropane ring fused to the carbamate.

Physicochemical Properties :

  • Reactivity : Ester group prone to hydrolysis under acidic/basic conditions, unlike the stable carbamate.
  • Solubility : Enhanced lipophilicity from the cyclopropylmethyl group may reduce aqueous solubility compared to the target compound.

Comparative Data Table

Compound Name Ring Size Functional Groups Stereochemistry Key Applications
tert-Butyl (1S,2S)-2-aminocyclopropylcarbamate HCl 3-membered Amine, carbamate, HCl (1S,2S) Drug intermediates, enantioselective synthesis
tert-Butyl ((1S,2S)-2-(hydroxymethyl)cyclopropyl)carbamate 3-membered Hydroxymethyl, carbamate (1S,2S) Functionalized scaffold synthesis
tert-Butyl rac-[(1S,2S)-2-aminocyclobutyl]carbamate HCl 4-membered Amine, carbamate, HCl Racemic Peptide mimetics, racemic studies
tert-Butyl 2-[(cyclopropylmethyl)amino]acetate HCl N/A Ester, cyclopropylmethylamine, HCl N/A Prodrugs, agrochemical intermediates

Research Findings and Implications

  • Ring Strain vs. Reactivity : The cyclopropane ring in the target compound provides high ring strain, enhancing reactivity in ring-opening reactions critical for forming bioactive molecules . Cyclobutane analogs, while less strained, offer conformational flexibility for targeting larger binding pockets .
  • Stereochemical Impact : The (1S,2S) configuration ensures optimal spatial arrangement for binding chiral targets, whereas racemic mixtures complicate pharmacological profiling .
  • Functional Group Versatility : Carbamates (target compound) outperform esters () in stability under physiological conditions, making them preferable for long-acting therapeutics .

Preparation Methods

tert-Butoxycarbonyl (Boc) Protection

The amine group is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP). Key considerations include:

  • Solvent selection : Dichloromethane (DCM) or THF is preferred for solubility and reaction homogeneity.

  • Stoichiometry : A 1.2:1 molar ratio of Boc₂O to amine ensures complete protection without overuse of reagents.

Patents WO2019158550A1 and CA3087004A1 emphasize the importance of using neutral amine precursors (rather than salts) to enhance reaction efficiency and reduce viscosity. For example, reacting the free amine with Boc₂O in acetonitrile at 60°C achieves >95% conversion within 3 hours.

Hydrochloride Salt Formation

The final step involves treating the Boc-protected amine with hydrochloric acid (HCl) in a polar solvent like methanol or ethanol. Crystallization is induced by cooling to 0–5°C, yielding the hydrochloride salt with high purity (>99% by HPLC).

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey StepsYield (%)Purity (%)Stereoselectivity (ee)
Simmons-Smith + BocAllylic alcoholCyclopropanation, Boc protection6598.5>90%
Curtius RearrangementCyclopropanecarboxylic acidAcyl azide, Boc protection7099.085–90%
Transition-Metal CatalysisOlefin + diazo compoundRh-catalyzed cyclopropanation7599.2>95%

Key Findings :

  • Transition-metal-catalyzed cyclopropanation offers the highest stereoselectivity and yield but requires specialized catalysts.

  • The Curtius rearrangement is more accessible for laboratories without advanced catalytic infrastructure.

  • Boc protection in acetonitrile with neutral amines minimizes side reactions, aligning with industrial best practices.

Industrial-Scale Considerations

The patents highlight critical parameters for scalability:

  • Solvent choice : Acetonitrile and THF are preferred for their low viscosity and ease of removal.

  • Base optimization : Reducing triethylamine usage (from 4.6 to 2.1 equivalents) lowers costs and simplifies purification.

  • Temperature control : Maintaining 60°C during Boc protection ensures consistent reaction rates without thermal degradation.

For example, WO2019158550A1 reports a 93% yield for a related carbamate synthesis by optimizing base stoichiometry and solvent ratios .

Q & A

Basic: What are the recommended synthetic routes for tert-butyl (1S,2S)-2-aminocyclopropylcarbamate hydrochloride, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the cyclopropylamine precursor. A common approach is to react the amine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C, using a base like triethylamine (TEA) to neutralize HCl generated during the reaction . For enantiomerically pure products, asymmetric synthesis or chiral resolution (e.g., via diastereomeric salt formation) is critical. Optimize yield by controlling stoichiometry (1.1–1.2 eq Boc₂O) and reaction time (4–12 hours). Post-synthesis, purify via recrystallization or silica gel chromatography .

Advanced: How can researchers resolve contradictions in stereochemical assignments for this compound using advanced analytical techniques?

Methodological Answer:
Discrepancies in stereochemical data (e.g., conflicting NMR or optical rotation values) can arise due to impurities or misassignment. To resolve this:

  • X-ray crystallography : Provides definitive confirmation of the (1S,2S) configuration .
  • Chiral HPLC : Compare retention times with known standards to verify enantiomeric excess (>98% ee) .
  • 2D NMR (NOESY/COSY) : Analyze spatial correlations between protons on the cyclopropane ring and adjacent groups to confirm relative stereochemistry .
  • Vibrational Circular Dichroism (VCD) : Use for absolute configuration determination if crystals are unavailable .

Basic: What are the stability profiles of this compound under varying pH and temperature conditions?

Methodological Answer:
Stability studies indicate:

  • pH Sensitivity : Degrades rapidly in strong acids (pH < 3) or bases (pH > 10), likely due to Boc group cleavage. Stable in neutral buffers (pH 6–8) for >24 hours .
  • Thermal Stability : Decomposes above 40°C; store at 2–8°C in an inert atmosphere (argon/nitrogen) to prevent oxidation .
  • Light Sensitivity : Protect from UV exposure to avoid photodegradation of the cyclopropane ring .

Advanced: How can computational modeling guide the design of biological assays for this compound’s potential enzyme inhibition?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock or Schrödinger to predict binding modes with target enzymes (e.g., proteases or kinases). Focus on the cyclopropane’s strain energy and hydrogen-bonding interactions with the carbamate group .
  • MD Simulations : Assess stability of ligand-enzyme complexes over 100-ns trajectories to prioritize in vitro testing .
  • In Vitro Validation : Perform fluorogenic substrate assays (e.g., for trypsin-like proteases) at varying concentrations (1–100 µM) and measure IC₅₀ values. Include positive controls (e.g., leupeptin) and negative controls (DMSO) .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis or weighing to minimize inhalation of fine particles .
  • Spill Management : Absorb spills with inert material (vermiculite), seal in containers, and dispose as hazardous waste .
  • First Aid : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air .

Advanced: How does the cyclopropane ring’s strain influence the compound’s reactivity in further derivatization?

Methodological Answer:
The cyclopropane’s high ring strain (≈27 kcal/mol) enhances reactivity:

  • Ring-Opening Reactions : React with electrophiles (e.g., bromine) at the C-C bonds under mild conditions (0–25°C) to form dihalogenated products .
  • Cross-Coupling : Use palladium catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling with aryl boronic acids, leveraging the ring’s electron-deficient nature .
  • Bioconjugation : Attach fluorescent tags (e.g., FITC) via the primary amine while protecting the carbamate with acid-labile groups .

Basic: Which spectroscopic techniques are most effective for characterizing this compound’s purity and structure?

Methodological Answer:

  • NMR (¹H/¹³C) : Identify key signals: Boc tert-butyl group (δ ~1.4 ppm, singlet), cyclopropane protons (δ ~1.0–2.5 ppm, multiplet), and carbamate carbonyl (δ ~155 ppm in ¹³C) .
  • IR Spectroscopy : Confirm Boc group presence via C=O stretch (~1680–1720 cm⁻¹) and N-H stretch (~3300 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with <2 ppm error .

Advanced: What strategies mitigate racemization during synthetic steps involving the chiral cyclopropane core?

Methodological Answer:

  • Low-Temperature Reactions : Conduct acylations or condensations below 0°C to slow racemization .
  • Enantioselective Catalysis : Use chiral catalysts (e.g., Jacobsen’s Co-salen) for cyclopropanation to retain (1S,2S) configuration .
  • Protecting Groups : Employ acid-labile groups (e.g., Fmoc) for temporary protection during multi-step syntheses .

Basic: How should researchers design stability-indicating assays for this compound in formulation studies?

Methodological Answer:

  • Forced Degradation : Expose to 0.1M HCl (2 hours), 0.1M NaOH (2 hours), and UV light (254 nm, 48 hours). Monitor degradation via HPLC with a C18 column (gradient: 10–90% acetonitrile in water) .
  • Quantification : Use peak area normalization (>95% purity threshold) and identify degradants via LC-MS .

Advanced: What mechanistic insights explain the compound’s potential as a transition-state analog in enzyme inhibition?

Methodological Answer:
The cyclopropane’s rigid structure mimics the tetrahedral transition state of peptide bond hydrolysis in serine proteases. Computational studies suggest:

  • Hydrogen Bonding : The carbamate’s carbonyl oxygen interacts with the enzyme’s oxyanion hole (e.g., in thrombin) .
  • Steric Effects : The tert-butyl group blocks substrate access to the active site, enhancing inhibitory potency (Ki values in nM range) . Validate via kinetic assays (e.g., progress curve analysis) .

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